molecular formula C9H17NO2 B1343011 Ethyl 1-(aminomethyl)cyclopentanecarboxylate CAS No. 99065-34-6

Ethyl 1-(aminomethyl)cyclopentanecarboxylate

Cat. No. B1343011
CAS RN: 99065-34-6
M. Wt: 171.24 g/mol
InChI Key: AKUKXMNTGXTIAH-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known by its IUPAC name, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is 1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5), an aminomethyl group (NH2CH2), and a cyclopentanecarboxylate group (C5H9CO2).


Physical And Chemical Properties Analysis

Ethyl 1-(aminomethyl)cyclopentanecarboxylate has a molecular weight of 171.24 . It is a liquid at room temperature . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Stereosiomeric Compounds : Ethyl 2-isothiocyanato-1-cyclopentanecarboxylates were prepared from alicyclic ethyl 2-amino-1-carboxylates, leading to compounds useful for further chemical transformations. This study highlights the versatility of such compounds in synthesizing stereoisomeric entities with potential applications in creating biologically active molecules (Palkó et al., 2000).

  • Functionalized Stable Phosphorus Ylides Production : Demonstrates the reaction of ethyl 2-oxo-1-cyclopentanecarboxylate with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine, leading to stable phosphorus ylides. These ylides are precursors to cyclobutene derivatives, indicating their significance in synthetic organic chemistry (Asghari et al., 2008).

Polymer Chemistry and Enzymatic Catalysis

  • Oligomerization Using Enzymatic Catalysis : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. The oligomerization, conducted in the presence of cyclodextrine, showcases the compound's utility in polymer chemistry and the synthesis of cross-linked polymers (Pang et al., 2003).

Advanced Synthesis Techniques

  • Synthesis of S1P1 Receptor Agonists : The scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate were detailed, showing the compound's relevance in the synthesis of S1P1 receptor agonists. This underscores its potential in medicinal chemistry research (Wallace et al., 2009).

Enzyme Activity and Metabolite Analysis

  • Ethylene Biosynthesis : A comprehensive protocol was developed for analyzing metabolites and enzyme activities related to ethylene biosynthesis. Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivatives play a role in the synthesis and study of ethylene, a crucial plant hormone, demonstrating the compound's importance in plant biology research (Bulens et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUKXMNTGXTIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618701
Record name Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(aminomethyl)cyclopentanecarboxylate

CAS RN

99065-34-6
Record name Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 g of ethyl 1-cyanocyclopentanecarboxylate are placed in 200 ml of a 10% solution of ammonia in ethanol and hydrogenated at 60° C. under a pressure of 100 bar in the presence of rhodium-on-alumina for 72 hours. After filtration on cellite® and evaporation, the residue is chromatographed on silica using a DCM/methanol/20% aqueous ammonia mixture (98/2/0.5; v/v/v) as the eluent.
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